![molecular formula C9H9ClN4 B1481530 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2092697-13-5](/img/structure/B1481530.png)
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a complex organic compound. It is a derivative of pyrazine, a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Scientific Research Applications
Synthesis and Medicinal Applications
Research studies have demonstrated various synthesis methods for pyrazole derivatives, including those structurally related to 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine. For instance, the synthesis of novel benzimidazole-pyrazoline hybrid molecules, which were evaluated for their anti-diabetic potential through α-glucosidase inhibition activity, showcases the medicinal relevance of such compounds. These studies indicate that pyrazole derivatives can be effective inhibitors, with certain compounds outperforming standard drugs like acarbose in terms of inhibitory activity (Ibraheem et al., 2020).
Functionalized Pyrazoles as Precursors
The synthesis of pyrazoles with diverse functionalized substituents has been another area of focus. These compounds, featuring various alkyl and aryl groups, are synthesized through the reaction of protected alkynols with acid chlorides followed by hydrazine, serving as precursors to further functionalized pyrazoles. Such compounds are significant for developing ligands that could enhance hydrogen bonding in metal complexes due to strategic placement of ligating side chains (Grotjahn et al., 2002).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods have led to the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the industry's shift towards greener synthetic processes. These methods not only align with sustainable chemistry principles but also open up new pathways for synthesizing heterocyclic compounds that could have various scientific and medicinal applications (Al-Matar et al., 2010).
Antimicrobial and Antifungal Activity
Another significant area of research is the evaluation of pyrazole derivatives for antimicrobial and antifungal activities. Synthesis of new pyrazoline and pyrazole derivatives and their subsequent testing against various bacterial and fungal strains have shown promising results, with some compounds exhibiting high inhibitory activity. This suggests potential applications of these compounds in developing new antimicrobial agents (Hassan, 2013).
properties
IUPAC Name |
2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-7(5-10)4-8(13-14)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTMYIJBTHECQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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